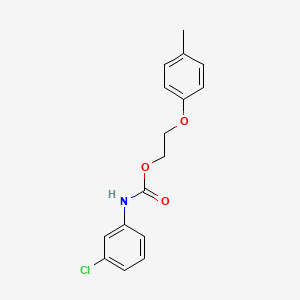![molecular formula C28H25NO4 B5122082 1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate](/img/structure/B5122082.png)
1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate, also known as MPA-Na, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of compounds known as naphthalenes, which are widely used in the pharmaceutical industry for their diverse biological activities. MPA-Na is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the regulation of endocannabinoid signaling in the body.
Mechanism of Action
1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate is a potent and selective inhibitor of FAAH, which is an enzyme that hydrolyzes endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, 1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate increases the levels of endocannabinoids in the body, which can modulate various physiological processes such as pain, inflammation, and metabolism. 1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate has been shown to bind to the active site of FAAH and block its enzymatic activity, leading to increased levels of endocannabinoids in the body.
Biochemical and Physiological Effects
1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate has been shown to modulate various physiological processes in the body, including pain, inflammation, and metabolism. By increasing the levels of endocannabinoids in the body, 1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate can reduce pain and inflammation, which has implications for the treatment of chronic pain and inflammatory disorders. 1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate has also been shown to modulate metabolism by regulating energy homeostasis and glucose uptake in the body. These effects have implications for the treatment of metabolic disorders such as obesity and diabetes.
Advantages and Limitations for Lab Experiments
1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. 1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate is also relatively stable and easy to synthesize, which makes it a cost-effective tool for scientific research. However, 1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate has some limitations as a tool compound. It has low solubility in water, which can limit its use in certain experimental settings. 1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate also has potential off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate. One area of research is the development of more potent and selective inhibitors of FAAH, which can be used to study the role of endocannabinoids in various physiological processes. Another area of research is the development of novel therapeutic agents based on the modulation of endocannabinoid signaling in the body. 1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate has potential applications in the treatment of various neurological and metabolic disorders, and further research is needed to explore its therapeutic potential. Finally, the study of 1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate can provide insights into the role of FAAH in the regulation of endocannabinoid signaling in the body, which has implications for the development of novel therapeutic agents.
Synthesis Methods
The synthesis of 1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate involves the reaction of 1-(4-methoxyphenyl)-2-naphthylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride to yield 1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate as a white crystalline solid. The purity and yield of the final product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate endocannabinoid signaling in the brain, which has implications for the treatment of various neurological disorders such as anxiety, depression, and addiction. 1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate has also been used as a tool compound to study the role of FAAH in the regulation of pain, inflammation, and metabolism.
properties
IUPAC Name |
[1-[(4-methoxyphenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO4/c1-19(30)33-25-17-14-21-10-6-7-11-24(21)27(25)28(22-12-15-23(32-2)16-13-22)29-26(31)18-20-8-4-3-5-9-20/h3-17,28H,18H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMLLIBCOWLPEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)C(C3=CC=C(C=C3)OC)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(4-Methoxyphenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazole](/img/structure/B5122003.png)

![N,N-diethyl-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5122010.png)


![5-chloro-N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5122029.png)
![1-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5122040.png)
![N-[1-methyl-2-(2-pyridinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5122046.png)



![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3,4-dimethylbenzamide](/img/structure/B5122071.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-(1-piperidinyl)ethanamine](/img/structure/B5122081.png)
![N-{[(2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5122091.png)